molecular formula C11H13NO B14317913 3-Methoxy-5,6-dimethyl-1H-isoindole CAS No. 110568-77-9

3-Methoxy-5,6-dimethyl-1H-isoindole

Cat. No.: B14317913
CAS No.: 110568-77-9
M. Wt: 175.23 g/mol
InChI Key: LSTFGNJZTOUTON-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dimethyl-1H-isoindole is a heterocyclic compound belonging to the isoindole family Isoindoles are known for their unique structural properties and diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the condensation of an appropriate aniline derivative with a methoxy-substituted phthalic anhydride under acidic conditions. This reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions to yield the desired isoindole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-temperature cyclization are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6-dimethyl-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-5,6-dimethyl-1H-isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6-dimethyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1H-isoindole
  • 5,6-Dimethyl-1H-isoindole
  • 3,5-Dimethoxy-1H-isoindole

Uniqueness

Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specific research and industrial applications .

Properties

CAS No.

110568-77-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-methoxy-5,6-dimethyl-1H-isoindole

InChI

InChI=1S/C11H13NO/c1-7-4-9-6-12-11(13-3)10(9)5-8(7)2/h4-5H,6H2,1-3H3

InChI Key

LSTFGNJZTOUTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=NC2)OC

Origin of Product

United States

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